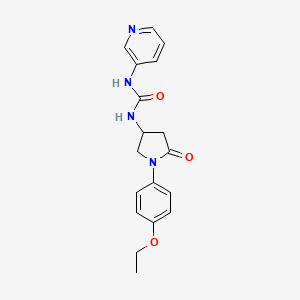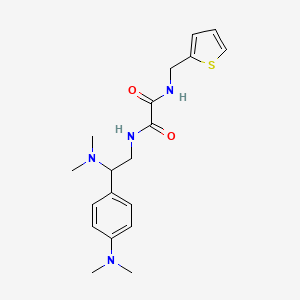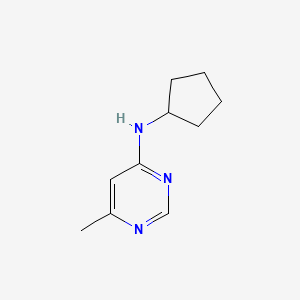
Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate" is a multifaceted molecule that incorporates pyridine and furan moieties. These structural components are common in various organic compounds, which are often explored for their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of furan-containing compounds can be achieved through multicomponent reactions, as demonstrated in the synthesis of fully substituted furans using imidazo[1,5-a]pyridine carbenes, aldehydes, and DMAD or allenoates. This method provides a straightforward approach to generate 4-[(2-pyridyl)methyl]aminofuran derivatives, which could be structurally related to the target compound .
Molecular Structure Analysis
The molecular structure of furan and pyridine derivatives is characterized by the presence of aromatic rings, which are known to contribute to the stability and reactivity of these compounds. The synthesis of furo[2,3-b]pyridines and furo[2,3-c]pyridines illustrates the formation of fused ring systems that are structurally similar to the target compound, indicating the potential complexity and aromatic nature of the molecule .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including cyclocondensation to form furo[2,3-b]pyridines . Additionally, furans can be converted into 5-acylisothiazoles through reactions with thionyl chloride and pyridine, showcasing the versatility of furan reactivity . These reactions highlight the potential for the target compound to participate in a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would likely be influenced by its aromatic components and the presence of the carbamate group. The aromatic rings could contribute to the compound's stability, electronic properties, and potential π-π interactions. The carbamate group might affect the molecule's solubility, hydrogen bonding capacity, and reactivity. While the specific properties of "Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate" are not detailed in the provided papers, the properties of related furan and pyridine derivatives can offer insights into its behavior .
科学的研究の応用
Synthesis of Heterocyclic Compounds
Furan derivatives, such as Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, are utilized as building blocks in the synthesis of carbo- and heterocyclic compounds. These derivatives are instrumental in the formation of annelated heterocyclic systems, offering a pathway to create compounds with potential biological activities. For instance, pyrrolo[1,2-a][1,4]diazepine derivatives, synthesized from furan compounds, exhibit a wide range of biological activities including anxiolytic, sedative, antiepileptic, analgesic, antibacterial, and antifungal properties, highlighting their significance in medicinal chemistry (Stroganova et al., 2009).
Catalytic Transformations
The catalytic methylation of pyridines, including derivatives related to Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, has been explored to introduce methyl groups onto the aromatic ring. This process is significant for modifying the electronic and steric properties of heterocyclic compounds, potentially leading to new drugs or materials with enhanced properties. By exploiting the reactivity between aromatic and non-aromatic states, this method offers a novel approach to functionalize pyridines, which are core structures in many pharmaceuticals (Grozavu et al., 2020).
Antimicrobial Activity
The synthesis and characterization of furan ring-containing organic ligands and their transition metal complexes have been investigated for their antimicrobial properties. These studies have shown that such compounds exhibit varying degrees of inhibition against different types of bacteria, including both gram-positive and gram-negative strains. The findings from these studies contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Patel, 2020).
Photocatalytic Degradation
Pyridine derivatives, closely related to Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, have been studied for their degradation under photocatalytic conditions using TiO2. These studies are crucial for environmental applications, particularly in the detoxification of water from hazardous chemicals. The photocatalytic degradation pathways offer insights into removing toxic compounds efficiently, contributing to cleaner water resources (Maillard-Dupuy et al., 1994).
作用機序
Target of Action
Similar compounds have been found to interact with cytochrome p450 2a6 in humans . Cytochrome P450 2A6 is an enzyme involved in the metabolism of several pharmaceuticals, carcinogens, and even environmental pollutants .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its function or activity .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
特性
IUPAC Name |
pyridin-3-ylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(23-11-13-2-1-4-18-7-13)20-9-14-6-16(10-19-8-14)15-3-5-22-12-15/h1-8,10,12H,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHZRDHCRMQBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)
![(2Z)-2-Cyano-3-{2'-methoxy-[1,1'-biphenyl]-4-YL}prop-2-enamide](/img/structure/B2511379.png)

![3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511382.png)
![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2511388.png)

![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)
![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2511393.png)
![2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide](/img/structure/B2511394.png)
